molecular formula C11H15NO3 B13253724 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid

2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid

Cat. No.: B13253724
M. Wt: 209.24 g/mol
InChI Key: LTVQHNLQNLWFQC-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid is a chemical compound that features a piperidine ring attached to a furan ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c13-11(14)9-3-6-15-10(9)7-8-1-4-12-5-2-8/h3,6,8,12H,1-2,4-5,7H2,(H,13,14)

InChI Key

LTVQHNLQNLWFQC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CO2)C(=O)O

Origin of Product

United States

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